2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c9-4-8(12)11-3-1-2-7(5-10)6-11/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRDPBYGHKPAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H11ClFNO |
| Molar Mass | 229.63 g/mol |
| Density | 1.325 g/cm³ (predicted) |
| Boiling Point | 266.6 °C (predicted) |
| CAS Number | 1183080-15-0 |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The presence of the fluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability .
Medicinal Chemistry
This compound is utilized as an intermediate in the synthesis of pharmaceuticals aimed at targeting the central nervous system (CNS). Its structural features make it suitable for designing drugs with enhanced pharmacokinetic profiles .
Anticancer Activity
Recent studies have indicated that derivatives of piperidine compounds, including those similar to this compound, exhibit significant anticancer properties. For instance, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines, including liver cancer cells (Hep3B and SkHep1). One study reported that specific modifications in the piperidine structure led to improved efficacy in inducing apoptosis in cancer cells compared to standard treatments .
Study on Cytotoxicity
A comparative analysis was conducted on several piperidine derivatives, including this compound. The study measured IC50 values across different cancer cell lines, revealing that compounds with similar structures exhibited varied cytotoxic effects based on their substituents. Notably, derivatives with a trifluoromethyl group demonstrated enhanced activity due to their lipophilic nature and ability to interact effectively with cellular targets .
Enzyme Inhibition Studies
In vitro studies have focused on the inhibition of cholinesterases by compounds related to this compound. These studies highlighted the compound's potential as an inhibitor, which could be beneficial in treating conditions such as Alzheimer's disease where cholinesterase inhibition is desired .
Scientific Research Applications
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of pharmaceuticals targeting the central nervous system. Its structural features facilitate the design of drugs that can effectively modulate neurotransmitter pathways, potentially leading to new treatments for neurological disorders.
Biological Studies
Due to its ability to interact with biological targets, this compound is utilized in enzyme inhibition studies and receptor binding assays. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, which can inhibit enzyme activity or modulate receptor function.
Materials Science
In materials science, 2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one is explored for developing novel materials with specific electronic properties. The trifluoromethyl group enhances its lipophilicity, making it valuable for applications requiring improved stability and performance.
Similar Compounds
| Compound Name | Structural Features | Key Differences |
|---|---|---|
| 2-Chloro-1-(1-chlorocyclopropyl)ethan-1-one | Cyclopropyl group instead of piperidine | Different ring structure |
| 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | Tetrahydroquinoline ring | Different ring structure and properties |
Uniqueness : The presence of the trifluoromethyl group in this compound imparts distinct electronic properties that enhance its stability and lipophilicity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
